4-Chloro-1,3,5-triazin-2-ol
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Overview
Description
4-Chloro-1,3,5-triazin-2-ol is a heterocyclic compound with a triazine ring structure. It is known for its versatile chemical properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a chlorine atom and a hydroxyl group attached to the triazine ring, which contributes to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3,5-triazin-2-ol typically involves the reaction of cyanuric chloride with water under controlled conditions. The reaction proceeds as follows: [ \text{C}_3\text{N}_3\text{Cl}_3 + \text{H}_2\text{O} \rightarrow \text{C}_3\text{N}_3\text{Cl}_2\text{OH} + \text{HCl} ] This reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where cyanuric chloride is hydrolyzed in the presence of water. The reaction is carefully monitored to maintain optimal temperature and pH levels, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,3,5-triazin-2-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Condensation: Reactions with aldehydes or ketones in the presence of acid or base catalysts.
Major Products Formed
Nucleophilic Substitution: Products include substituted triazines with various functional groups.
Oxidation: Oxidized derivatives of the triazine ring.
Condensation: Complex triazine-based compounds with extended conjugation.
Scientific Research Applications
4-Chloro-1,3,5-triazin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, resins, and polymers due to its reactive nature
Mechanism of Action
The mechanism of action of 4-Chloro-1,3,5-triazin-2-ol involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is primarily due to the electrophilic nature of the chlorine atom and the hydroxyl group on the triazine ring. The compound can interact with amino acids, nucleotides, and other biological molecules, leading to modifications that affect their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Another triazine derivative with three chlorine atoms, used in similar applications but with different reactivity.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a coupling agent in peptide synthesis.
4,6-Dichloro-1,3,5-triazin-2-ylamine: Known for its use in the synthesis of herbicides and other agrochemicals
Uniqueness
4-Chloro-1,3,5-triazin-2-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chlorine and hydroxyl groups allows for a wide range of chemical transformations, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
6-chloro-1H-1,3,5-triazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O/c4-2-5-1-6-3(8)7-2/h1H,(H,5,6,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCZBCAVNSXTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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